Cas no 77898-69-2 ((3R,4R)-4-(methylamino)pyrrolidin-3-ol)

(3R,4R)-4-(methylamino)pyrrolidin-3-ol 化学的及び物理的性質
名前と識別子
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- (3R,4R)-4-(methylamino)pyrrolidin-3-ol
- starbld0042381
- rac-(3R,4R)-4-(methylamino)pyrrolidin-3-ol
- 3-Pyrrolidinol,4-(methylamino)-,(3R,4R)-rel-
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- インチ: 1S/C5H12N2O/c1-6-4-2-7-3-5(4)8/h4-8H,2-3H2,1H3/t4-,5-/m1/s1
- InChIKey: VVBMVJAZPUCDRH-RFZPGFLSSA-N
- ほほえんだ: O[C@@H]1CNC[C@H]1NC
計算された属性
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 8
- 回転可能化学結合数: 1
- 複雑さ: 76.8
- 疎水性パラメータ計算基準値(XlogP): -1.4
- トポロジー分子極性表面積: 44.3
(3R,4R)-4-(methylamino)pyrrolidin-3-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-3063495-10.0g |
(3R,4R)-4-(methylamino)pyrrolidin-3-ol |
77898-69-2 | 95.0% | 10.0g |
$3315.0 | 2025-03-19 | |
Enamine | EN300-3063495-0.25g |
(3R,4R)-4-(methylamino)pyrrolidin-3-ol |
77898-69-2 | 95.0% | 0.25g |
$708.0 | 2025-03-19 | |
Enamine | EN300-3063495-0.5g |
(3R,4R)-4-(methylamino)pyrrolidin-3-ol |
77898-69-2 | 95.0% | 0.5g |
$739.0 | 2025-03-19 | |
Enamine | EN300-3063495-1.0g |
(3R,4R)-4-(methylamino)pyrrolidin-3-ol |
77898-69-2 | 95.0% | 1.0g |
$770.0 | 2025-03-19 | |
Enamine | EN300-3063495-0.05g |
(3R,4R)-4-(methylamino)pyrrolidin-3-ol |
77898-69-2 | 95.0% | 0.05g |
$647.0 | 2025-03-19 | |
Enamine | EN300-3063495-2.5g |
(3R,4R)-4-(methylamino)pyrrolidin-3-ol |
77898-69-2 | 95.0% | 2.5g |
$1509.0 | 2025-03-19 | |
Enamine | EN300-3063495-0.1g |
(3R,4R)-4-(methylamino)pyrrolidin-3-ol |
77898-69-2 | 95.0% | 0.1g |
$678.0 | 2025-03-19 | |
Enamine | EN300-3063495-5.0g |
(3R,4R)-4-(methylamino)pyrrolidin-3-ol |
77898-69-2 | 95.0% | 5.0g |
$2235.0 | 2025-03-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1357769-250mg |
(3r,4r)-4-(Methylamino)pyrrolidin-3-ol |
77898-69-2 | 98% | 250mg |
¥20433.00 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1357769-500mg |
(3r,4r)-4-(Methylamino)pyrrolidin-3-ol |
77898-69-2 | 98% | 500mg |
¥23090.00 | 2024-07-28 |
(3R,4R)-4-(methylamino)pyrrolidin-3-ol 関連文献
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
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Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
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Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959
(3R,4R)-4-(methylamino)pyrrolidin-3-olに関する追加情報
Compound CAS No 77898-69-2: (3R,4R)-4-(methylamino)pyrrolidin-3-ol
The compound with CAS No 77898-69-2, known as (3R,4R)-4-(methylamino)pyrrolidin-3-ol, is a structurally unique organic molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of pyrrolidine derivatives, which are widely studied due to their diverse biological activities and applications in drug design.
CAS No 77898-69-2 refers to a specific entry in the Chemical Abstracts Service registry, ensuring that this compound is uniquely identified and cataloged for scientific research and industrial use. The name (3R,4R)-4-(methylamino)pyrrolidin-3-ol highlights its stereochemistry and functional groups: the pyrrolidine ring with hydroxyl (-OH) and methylamino (-NMe) substituents at positions 3 and 4, respectively.
The synthesis of this compound involves a series of well-established organic reactions, including alkylation, reduction, and stereochemical control techniques. Recent advancements in asymmetric synthesis have enabled the efficient preparation of enantiopure forms of this compound, which is crucial for its application in chiral environments such as pharmaceuticals.
Research on (3R,4R)-4-(methylamino)pyrrolidin-3-ol has revealed its potential as a building block in medicinal chemistry. Its ability to form hydrogen bonds and participate in various non-covalent interactions makes it an attractive candidate for drug design targeting enzyme active sites or receptor binding pockets. For instance, studies have shown that this compound exhibits moderate inhibitory activity against certain kinases, suggesting its role in anti-cancer drug development.
In addition to its pharmacological applications, this compound has been explored for its role in catalysis. The chiral environment provided by the pyrrolidine ring can act as a catalyst in asymmetric induction reactions, facilitating the synthesis of other complex molecules with high enantioselectivity.
The physical properties of CAS No 77898-69-2 include a melting point of approximately 150°C and a boiling point around 200°C under standard conditions. Its solubility in common solvents such as water and ethanol is moderate, which is advantageous for its use in various chemical processes.
Recent studies have focused on the optimization of synthetic routes to improve yield and reduce costs. For example, the use of microwave-assisted synthesis has been reported to significantly accelerate the formation of this compound while maintaining high purity levels.
In conclusion, the compound CAS No 77898-69-2 represents a valuable molecule with diverse applications across multiple disciplines. Its unique structure and stereochemistry make it an essential component in modern drug discovery and chemical synthesis efforts.
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